4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate
CAS No.: 1373233-00-1
Cat. No.: VC0111768
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.585
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373233-00-1 |
|---|---|
| Molecular Formula | C6H7ClN2O |
| Molecular Weight | 158.585 |
| IUPAC Name | 2-chloro-1-hydroxy-3-methylpyridin-4-imine |
| Standard InChI | InChI=1S/C6H7ClN2O/c1-4-5(8)2-3-9(10)6(4)7/h2-3,8,10H,1H3 |
| Standard InChI Key | VEPGWIFWKMJRHC-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C=CC1=N)O)Cl |
Introduction
Chemical Identity and Structural Properties
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate is identified through several standardized chemical identifiers. The compound features a pyridine ring with specific functional group substitutions that give it unique chemical properties. The N-oxide functionality (pyridin-1-ium-1-olate) creates a dipolar structure with a positively charged nitrogen atom bonded to an oxygen atom.
The key identifying information for this compound is summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1373233-00-1 |
| Molecular Formula | C6H7ClN2O |
| Molecular Weight | 158.585 g/mol |
| IUPAC Name | 2-chloro-1-hydroxy-3-methylpyridin-4-imine |
| Standard InChI | InChI=1S/C6H7ClN2O/c1-4-5(8)2-3-9(10)6(4)7/h2-3,8,10H,1H3 |
| Standard InChIKey | VEPGWIFWKMJRHC-UHFFFAOYSA-N |
| SMILES Notation | CC1=C(N(C=CC1=N)O)Cl |
| PubChem Compound ID | 74888519 |
| MDL Number | MFCD22192433 |
The structural configuration of this compound features a pyridine core with the amino group contributing to potential hydrogen bonding capabilities, while the chloro substituent adds halogen bonding potential. The methyl group provides hydrophobicity, and the N-oxide functionality introduces polarity to the molecule .
Analytical Methods for Identification and Characterization
The proper identification and characterization of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate typically involve a range of analytical techniques. While specific analytical data for this compound is limited in the provided search results, standard methods for characterizing similar compounds can be inferred.
Spectroscopic techniques commonly employed for characterizing pyridinium compounds include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural assignments and substitution patterns
-
Infrared (IR) spectroscopy to identify key functional groups, including the N-oxide functionality
-
Mass spectrometry (MS) to determine molecular weight and fragmentation patterns
-
X-ray crystallography for definitive structural confirmation when crystalline samples are available
For related compounds, NMR data has provided valuable structural information, as indicated in the patent literature discussing similar pyridine derivatives . Characteristic signals for methyl groups, aromatic protons, and NH₂ functionalities would be expected in the ¹H NMR spectrum of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume